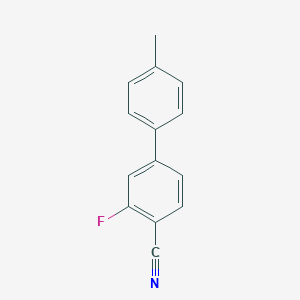

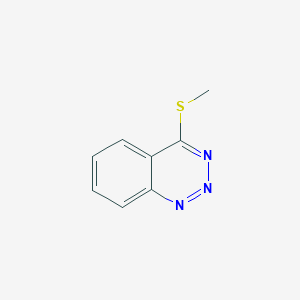

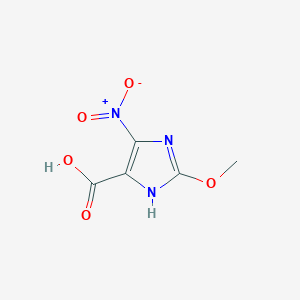

![molecular formula C7H9N3O3 B186337 2-[(3-Nitro-2-pyridinyl)amino]ethanol CAS No. 50798-38-4](/img/structure/B186337.png)

2-[(3-Nitro-2-pyridinyl)amino]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(3-Nitro-2-pyridinyl)amino]ethanol” is a chemical compound with the CAS Number: 50798-38-4 . It has a molecular weight of 183.17 . The IUPAC name for this compound is 2-[(3-nitro-2-pyridinyl)amino]ethanol . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-[(3-Nitro-2-pyridinyl)amino]ethanol” is 1S/C7H9N3O3/c11-5-4-9-7-6 (10 (12)13)2-1-3-8-7/h1-3,11H,4-5H2, (H,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-[(3-Nitro-2-pyridinyl)amino]ethanol” is a solid at room temperature . It has a molecular weight of 183.17 . The compound’s InChI code is 1S/C7H9N3O3/c11-5-4-9-7-6 (10 (12)13)2-1-3-8-7/h1-3,11H,4-5H2, (H,8,9) .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

One area of research focuses on the synthesis and structural characterization of compounds derived from 2-[(3-Nitro-2-pyridinyl)amino]ethanol. For example, studies have reported the synthesis of unsymmetrical Schiff bases derived from 2,3-diaminopyridine, highlighting the formation of products through condensation reactions. These studies often utilize spectroscopic methods for analysis and provide insights into the crystal and molecular structures of these compounds (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).

Reactivity with Nitric Oxide

Another significant application involves the study of nitric oxide reactivity. Copper(II) complexes with bidentate amine ligands, including derivatives of 2-[(3-Nitro-2-pyridinyl)amino]ethanol, have been synthesized to explore their reactivity with nitric oxide. This research contributes to understanding the effect of chelate ring size on the stability of [Cu(II)-NO] intermediates, with implications for catalysis and nitric oxide scavenging applications (Sarma et al., 2012).

Formation of Cu(II) Complexes

Research on the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, including 2-[(3-Nitro-2-pyridinyl)amino]ethanol derivatives, sheds light on inter- and intramolecular interactions. These studies not only explore the synthesis of these complexes but also examine their structural characteristics through X-ray diffraction and theoretical studies, revealing insights into the coordination behavior and complex stability (Keypour et al., 2015).

Antibacterial Studies

Furthermore, the antibacterial activity of synthesized complexes involving 2-[(3-Nitro-2-pyridinyl)amino]ethanol derivatives has been a topic of interest. For instance, Ni(II) and Cd(II) Schiff base complexes have been evaluated for their efficacy against various bacterial strains, providing valuable information for the development of new antibacterial agents (Keypour, Jamshidi, Rezaeivala, & Valencia, 2013).

Catalytic Applications

Lastly, the catalytic applications of complexes formed with 2-[(3-Nitro-2-pyridinyl)amino]ethanol derivatives have been explored, particularly in reactions such as the hydrolysis of phosphate diesters. Studies in this area aim to understand the mechanisms and efficiency of these catalytic processes, contributing to the broader field of catalysis and enzymatic reaction modeling (Zhang & Liang, 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(3-nitropyridin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-5-4-9-7-6(10(12)13)2-1-3-8-7/h1-3,11H,4-5H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBCSRCDLQUKSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407887 |

Source

|

| Record name | 2-[(3-NITRO-2-PYRIDINYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Nitro-2-pyridinyl)amino]ethanol | |

CAS RN |

50798-38-4 |

Source

|

| Record name | 2-[(3-NITRO-2-PYRIDINYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

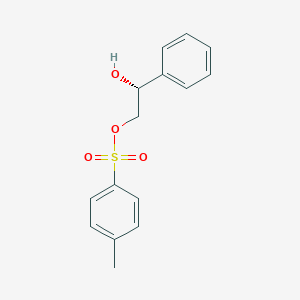

![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)

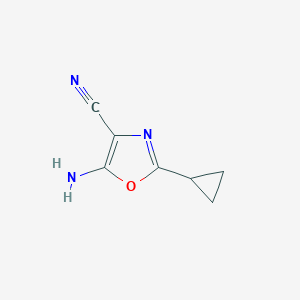

![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)

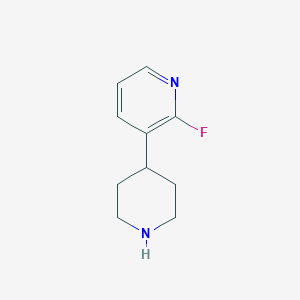

![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)